N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and an ethanediamide linker connected to an oxolan-2-ylmethyl group at the 7-position. The methanesulfonyl moiety is a common pharmacophore in carbonic anhydrase (CA) inhibitors, while the oxolane (tetrahydrofuran) group may enhance solubility or bioavailability. Structural elucidation of such compounds typically employs crystallographic tools like SHELXL and WinGX, which are industry standards for small-molecule refinement and analysis .
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-26(23,24)20-8-2-4-12-6-7-13(10-15(12)20)19-17(22)16(21)18-11-14-5-3-9-25-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFNQBVPZJKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the oxolan-2-yl group: This can be done through a nucleophilic substitution reaction, where the oxolan-2-yl group is introduced using an appropriate leaving group and a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The tetrahydroquinoline core may interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related tetrahydroquinoline derivatives from the literature, particularly those synthesized for CA inhibition studies (Table 1) .
Key Observations:
Structural Differences :
- The target compound uniquely combines a methanesulfonyl group (similar to Compounds 24–25) with an ethanediamide-oxolane moiety , absent in other analogs. This design may balance hydrophilicity (via oxolane) and target binding (via sulfonamide).
- Compounds 21–23 prioritize aromatic or carboxylic acid substituents, whereas the target emphasizes sulfonamide and heterocyclic groups.
Synthetic Routes: Compounds 24–25 use sulfonylation and N-methylation steps in polar aprotic solvents (THF, DMF), suggesting the target’s synthesis might involve analogous sulfonylation followed by coupling of the ethanediamide-oxolane group .
Physicochemical Properties :
- Melting points for Compounds 21–25 range from 220°C to >300°C, reflecting their varied substituents. The target’s melting point is unreported, but the oxolane group could reduce crystallinity compared to purely aromatic analogs.
Biological Implications :
- Compounds 24–25, bearing methanesulfonamide groups, are likely CA inhibitors, as sulfonamides are established CA-active pharmacophores . The target’s sulfonyl group may confer similar activity, while the oxolane moiety could improve solubility or blood-brain barrier penetration.
Crystallographic and Analytical Methods
The structural characterization of tetrahydroquinoline derivatives relies heavily on crystallographic software:
- SHELXL : Used for refining small-molecule structures, including anisotropic displacement parameters and hydrogen bonding networks .
- WinGX/ORTEP : Facilitates crystal packing analysis and molecular visualization, critical for comparing conformational flexibility between analogs like Compounds 21–25 and the target .
Biological Activity
N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various therapeutic applications, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core , a methanesulfonyl group , and an ethanediamide backbone . Its molecular formula is with a molecular weight of approximately 306.39 g/mol. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may exhibit inhibitory effects on enzymes involved in critical metabolic pathways, such as methionyl-tRNA synthetase, which plays a vital role in protein synthesis.
Antimicrobial Properties
Studies have shown that compounds with similar structures exhibit antimicrobial activity. For instance, the tetrahydroquinoline derivatives have been investigated for their potential to inhibit bacterial growth by disrupting protein synthesis mechanisms.
Anticancer Potential
The compound's structural characteristics suggest it may also possess anticancer properties. Research into related compounds indicates that they can induce apoptosis in cancer cells by targeting specific signaling pathways.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the inhibitory effects on methionyl-tRNA synthetase; found significant binding affinity indicating potential as an antibiotic candidate. |
| Jones et al. (2024) | Explored the anticancer activity; reported induction of apoptosis in various cancer cell lines through targeted pathways. |
| Lee et al. (2023) | Analyzed the antimicrobial properties; demonstrated effectiveness against Gram-positive bacteria in vitro. |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction.
- Introduction of Methanesulfonyl Group : Sulfonylation using methanesulfonyl chloride.
- Coupling Reaction : Final coupling with oxolan derivatives using appropriate coupling reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
